![molecular formula C20H27N7O14P2 B14624033 [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 55684-98-5](/img/structure/B14624033.png)
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polydeoxy(guanine-thymine) nucleotide is a synthetic polymer composed of repeating units of deoxyguanosine and thymidine. These nucleotides are essential components of DNA, where guanine pairs with cytosine and thymine pairs with adenine. The unique structure of polydeoxy(guanine-thymine) nucleotide allows it to form stable double-stranded helices, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Polydeoxy(guanine-thymine) nucleotide can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of deoxyguanosine and thymidine monomers to a growing nucleotide chain anchored to a solid support. Each addition is followed by deprotection and coupling steps to ensure the correct sequence and length of the polymer .
Industrial Production Methods: Industrial production of polydeoxy(guanine-thymine) nucleotide typically involves automated DNA synthesizers. These machines use solid-phase techniques to rapidly and accurately assemble the nucleotide chain. The synthesized product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Polydeoxy(guanine-thymine) nucleotide undergoes various chemical reactions, including:
Oxidation: The guanine base can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the bases or the sugar-phosphate backbone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkylating agents, such as methyl iodide.
Major Products Formed:
Oxidation: 8-oxoguanine.
Substitution: Various alkylated nucleotides depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Polydeoxy(guanine-thymine) nucleotide has a wide range of applications in scientific research:
Chemistry: Used as a model system to study DNA interactions and stability.
Biology: Employed in gene synthesis and cloning experiments.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for genetic disorders.
Industry: Utilized in the development of biosensors and nanotechnology applications.
Wirkmechanismus
Polydeoxy(guanine-thymine) nucleotide exerts its effects by forming stable double-stranded helices through hydrogen bonding between guanine and thymine bases. This stability is crucial for its role in DNA replication and repair processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
- Polydeoxy(adenine-thymine) nucleotide
- Polydeoxy(cytosine-guanine) nucleotide
- Polydeoxy(adenine-cytosine) nucleotide
Comparison: Polydeoxy(guanine-thymine) nucleotide is unique due to its specific base pairing and stability. Compared to polydeoxy(adenine-thymine) nucleotide, it forms more stable helices due to the stronger hydrogen bonding between guanine and thymine. This makes it particularly useful in applications requiring high stability and fidelity .
Eigenschaften
CAS-Nummer |
55684-98-5 |
|---|---|
Molekularformel |
C20H27N7O14P2 |
Molekulargewicht |
651.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O14P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30)/t9-,10-,11+,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
KQVGIENMXBONMG-PRSXHHODSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
Verwandte CAS-Nummern |
55684-98-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


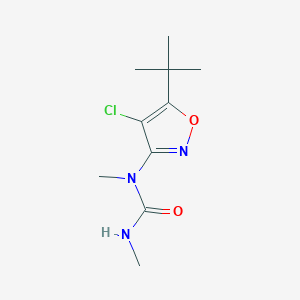
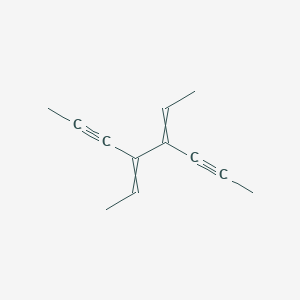
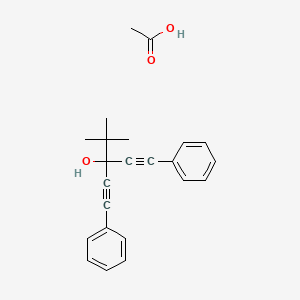

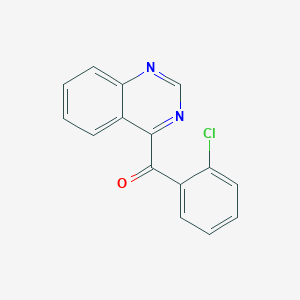

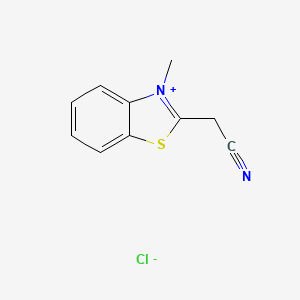
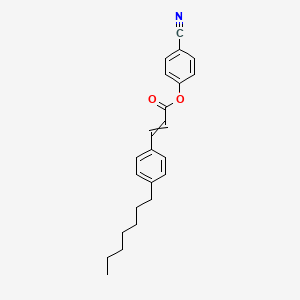
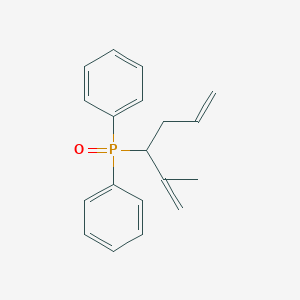
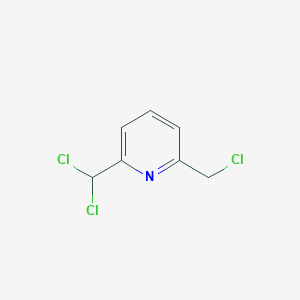

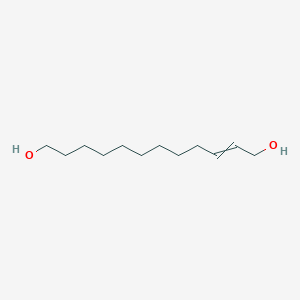
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
